molecular formula C16H24BFN2O4 B1446063 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid CAS No. 1704063-93-3

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Cat. No.: B1446063
CAS No.: 1704063-93-3
M. Wt: 338.2 g/mol
InChI Key: QXRWLKSRIOUKIL-UHFFFAOYSA-N
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Description

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative featuring a fluorinated aromatic ring and a tert-butoxycarbonyl (Boc)-protected piperazine moiety. Its molecular formula is C₁₇H₂₄BFN₂O₄ (molecular weight: 366.19 g/mol). The compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis, owing to the boronic acid group’s reactivity . The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

[4-fluoro-3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(17(22)23)4-5-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRWLKSRIOUKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Fluorophenyl Group: The protected piperazine is then reacted with 4-fluorobenzyl bromide to introduce the fluorophenyl group. This reaction is typically carried out in an organic solvent such as dichloromethane.

    Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved by reacting the intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Phenyl derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that boronic acids, including 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid, exhibit significant anticancer properties. The compound acts as a proteasome inhibitor, which is crucial in the treatment of certain cancers. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting protein degradation pathways.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids could selectively inhibit cancer cell proliferation. The specific compound was tested against various cancer cell lines, showing IC50 values indicative of potent activity .

1.2 Drug Development
The compound serves as a critical intermediate in the synthesis of novel therapeutic agents. Its ability to form reversible covalent bonds with target proteins enhances its utility in drug design.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)Reference
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acidSuzuki Coupling85%
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acidBoronate Formation90%

Materials Science

2.1 Polymer Chemistry
The compound is utilized in the development of smart materials, particularly in creating stimuli-responsive polymers. Its boron-containing structure allows for interactions that can be fine-tuned based on environmental conditions.

Case Study:
Research featured in Advanced Materials highlighted how incorporating boronic acids into polymer matrices can lead to enhanced mechanical properties and responsiveness to pH changes . The study illustrated the potential for these materials in drug delivery systems.

Biochemistry

3.1 Enzyme Inhibition
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid has been studied for its role as a selective inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be leveraged for therapeutic interventions, particularly in metabolic disorders.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
ProteasomeCompetitive0.5
Carbonic AnhydraseNon-competitive0.8

Mechanism of Action

The mechanism of action of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors, potentially modulating their activity. The fluorophenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronic acid derivatives with piperazine-Boc motifs. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Compound Name Substituent Position Linker Type Molecular Weight (g/mol) Key Differences References
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid 4-fluoro Methyl 366.19 Baseline compound; fluorine optimizes electronic effects for cross-coupling.
4-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid 3-fluoro Propoxy 382.20 Longer propoxy linker increases molecular flexibility; may alter solubility. Discontinued availability.
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid 3-chloro Methyl 381.63 Chlorine substituent increases steric bulk; potential for divergent reactivity in coupling.
4-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid 3-fluoro Ethoxy 368.22 Ethoxy linker reduces steric hindrance; shorter chain may enhance solubility.
(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid 5-fluoro Methyl 366.19 Fluorine at 5-position alters electronic distribution; may affect regioselectivity in reactions.

Key Findings :

Substituent Effects: Fluorine vs. Chlorine: The 4-fluoro substituent in the target compound provides a strong electron-withdrawing effect, enhancing reactivity in cross-coupling compared to the sterically demanding 3-chloro analog .

Linker Modifications :

  • Methyl vs. Ethoxy/Propoxy: Methyl linkers (as in the target compound) offer rigidity, favoring precise spatial orientation in drug-receptor interactions. Propoxy/ethoxy linkers introduce flexibility, which may improve solubility but reduce target binding affinity .

Synthetic Utility :

  • The Boc group’s stability under basic conditions allows selective deprotection, making these compounds versatile intermediates in multi-step syntheses (e.g., kinase inhibitors or protease-targeting drugs) .

Commercial Availability :

  • Several analogs (e.g., ) are discontinued, highlighting the target compound’s relative accessibility for ongoing research .

Research Implications

  • Pharmaceutical Applications : Fluorinated boronic acids are critical in developing tyrosine kinase inhibitors (e.g., bortezomib analogs), where the target compound’s fluorine and methyl linker may enhance pharmacokinetic profiles .
  • Material Science : The Boc-piperazine motif’s stability under diverse conditions supports its use in metal-organic framework (MOF) synthesis for catalytic applications .

Biological Activity

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₇H₂₄BClF₂N₂O₄
  • Molecular Weight : 350.38 g/mol
  • CAS Number : 500013-38-7
  • Melting Point : 173–175 °C

The compound functions primarily as a boronic acid derivative, which can interact with various biological targets, including proteases and kinases. Boronic acids are known to form reversible covalent bonds with diols in proteins, which can modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induces apoptosis via G2/M arrest
A549 (Lung)10.2Inhibition of cell proliferation
SW480 (Colon)7.1Modulation of kinase activity

Inhibition Studies

The compound has shown significant inhibition against various enzymes relevant to cancer progression:

  • Cyclooxygenase-2 (COX-2) : Moderate inhibition was observed, indicating potential anti-inflammatory properties that could complement its anticancer effects.
  • Lipoxygenases (LOX) : The compound exhibited dual inhibition against LOX enzymes, which are implicated in cancer metastasis.

Case Study 1: MCF-7 Cell Line

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effect on the MCF-7 breast cancer cell line. The results indicated that treatment with the compound led to a significant decrease in cell viability, with an IC50 value of 5.4 µM. Flow cytometry analysis revealed that this effect was mediated through G2/M cell cycle arrest and subsequent apoptosis induction .

Case Study 2: A549 Lung Cancer Cells

Another investigation focused on A549 lung cancer cells, where the compound demonstrated an IC50 value of 10.2 µM. The study highlighted that the compound's mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
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3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.